| Ambeed |

A219301-25mg |

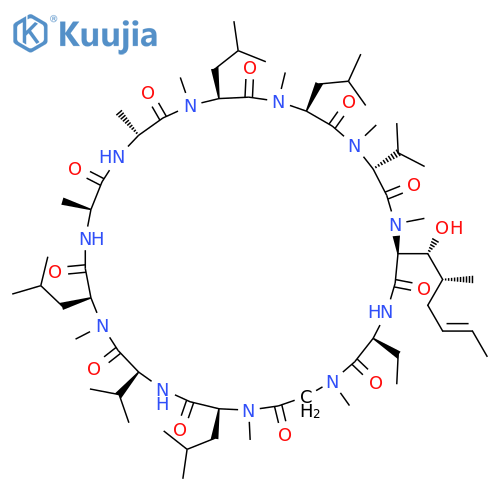

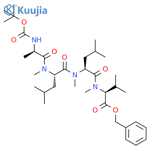

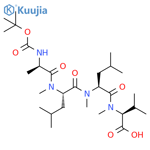

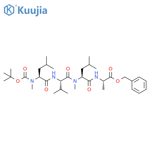

(3R,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-Ethyl-33-((1R,2R,E)-1-hydroxy-2-methylhex-4-en-1-yl)-6,9,18,24-tetraisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,25,28-nonamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontan-2,5,8,11,14,17,20,23,26,29,32-undecaone |

83602-39-5 |

98% (HPLC) |

25mg |

$815.0 |

2025-02-20 |

|

| Biosynth |

FC20757-100 mg |

Cyclosporin H |

83602-39-5 |

|

100MG |

$1,602.00 |

2023-01-04 |

|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. |

BD34807-1mg |

(3R,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-Ethyl-33-((1R,2R,E)-1-hydroxy-2-methylhex-4-en-1-yl)-6,9,18,24-tetraisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,25,28-nonamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontan-2,5,8,11,14,17,20,23,26,29,32-undecaone |

83602-39-5 |

99% |

1mg |

¥584.0 |

2024-04-18 |

|

| DC Chemicals |

DC7010-100 mg |

Cyclosporin H |

83602-39-5 |

>98% |

100mg |

$850.0 |

2022-02-28 |

|

| TRC |

C988920-2mg |

Cyclosporin H |

83602-39-5 |

|

2mg |

$136.00 |

2023-05-18 |

|

| eNovation Chemicals LLC |

D501830-10mg |

Cyclo[L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-D-valyl-3-hydroxy-N,4-dimethyl-L-2-amino-6-octenoyl-L-2-aminobutanoyl-N-methylglycyl-N-methyl-L-leucyl-L-valyl-N-methyl-L-leucyl] |

83602-39-5 |

98% |

10mg |

$325 |

2024-05-24 |

|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. |

C910403-10mg |

Cyclosporin H |

83602-39-5 |

98% |

10mg |

¥6,930.00 |

2022-09-02 |

|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. |

BD34807-10mg |

(3R,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-Ethyl-33-((1R,2R,E)-1-hydroxy-2-methylhex-4-en-1-yl)-6,9,18,24-tetraisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,25,28-nonamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontan-2,5,8,11,14,17,20,23,26,29,32-undecaone |

83602-39-5 |

99% |

10mg |

¥2974.0 |

2024-04-18 |

|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. |

BD34807-5mg |

(3R,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-Ethyl-33-((1R,2R,E)-1-hydroxy-2-methylhex-4-en-1-yl)-6,9,18,24-tetraisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,25,28-nonamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontan-2,5,8,11,14,17,20,23,26,29,32-undecaone |

83602-39-5 |

99% |

5mg |

¥1750.0 |

2024-04-18 |

|

| TRC |

C988920-50mg |

Cyclosporin H |

83602-39-5 |

|

50mg |

$ 1397.00 |

2023-09-08 |

|